molecular formula C37H42N2O6 B13390754 (R,R)-Daurisoline

(R,R)-Daurisoline

Cat. No.: B13390754
M. Wt: 610.7 g/mol
InChI Key: BURJAQFYNVMZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-Daurisoline is a naturally occurring bisbenzylisoquinoline alkaloid. It is derived from the roots of Menispermum dauricum, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential pharmacological properties, including antiarrhythmic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Daurisoline typically involves multiple steps, starting from simpler isoquinoline derivatives. The key steps include:

    Formation of the isoquinoline core: This can be achieved through Pictet-Spengler condensation.

    Coupling of benzyl groups: This step involves the use of reagents like benzyl bromide under basic conditions.

    Chiral resolution: The final step often involves chiral chromatography to separate the (R,R)-enantiomer from other possible stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Daurisoline undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinolines.

Scientific Research Applications

(R,R)-Daurisoline has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of bisbenzylisoquinoline alkaloids.

    Biology: Researchers investigate its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: It has potential therapeutic applications in treating arrhythmias, inflammation, and neurodegenerative diseases.

    Industry: It can be used in the development of new pharmaceuticals and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of (R,R)-Daurisoline involves several molecular targets and pathways:

    Ion Channels: It modulates the activity of sodium and potassium ion channels, which is crucial for its antiarrhythmic effects.

    Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

    Neuroprotection: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and neuroprotective effects.

    Berbamine: Known for its anti-cancer properties and structural similarity to (R,R)-Daurisoline.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its dual action on ion channels and inflammatory pathways sets it apart from other similar compounds.

Properties

IUPAC Name

1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJAQFYNVMZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.